molecular formula C11H24O2Sn B8535148 2,2-Dibutyl-1,3,2-dioxastanninane CAS No. 3744-99-8

2,2-Dibutyl-1,3,2-dioxastanninane

Cat. No. B8535148
CAS RN: 3744-99-8
M. Wt: 307.02 g/mol
InChI Key: BQLIPEULMSXUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibutyl-1,3,2-dioxastanninane is a useful research compound. Its molecular formula is C11H24O2Sn and its molecular weight is 307.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dibutyl-1,3,2-dioxastanninane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibutyl-1,3,2-dioxastanninane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3744-99-8

Product Name

2,2-Dibutyl-1,3,2-dioxastanninane

Molecular Formula

C11H24O2Sn

Molecular Weight

307.02 g/mol

IUPAC Name

2,2-dibutyl-1,3,2-dioxastanninane

InChI

InChI=1S/2C4H9.C3H6O2.Sn/c2*1-3-4-2;4-2-1-3-5;/h2*1,3-4H2,2H3;1-3H2;/q;;-2;+2

InChI Key

BQLIPEULMSXUKB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(OCCCO1)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

49.78 g (0.2 mol) of dibutyltin oxide and 13.615 g (0.1 mol) of pentaerythritol were introduced into a 1000 ml reaction vessel equipped with a Dean-Stark device, and the atmosphere in the reaction vessel was replaced by argon. 500 ml of toluene was added, and the mixture was dehydrated by azeotropic distillation at 130° C. and stirred for 26.5 hours during which it became an uniform solution. After left and cooled to room temperature, the precipitated white solids were filtered. The white solids were heated and dissolved in 300 ml of toluene, and cooled gradually to room temperature, and the precipitated white solids were filtered. The resulting white solids were dried at 60° C. for 5 hours in vaccuo to give 4,4′-spirobi[1,1-dibutylstanna-2,6-dioxacyclohexane, 52.3 g (87.5% yield).
Quantity
49.78 g
Type
reactant
Reaction Step One
Quantity
13.615 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.